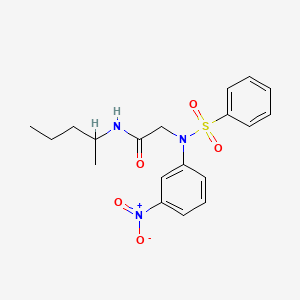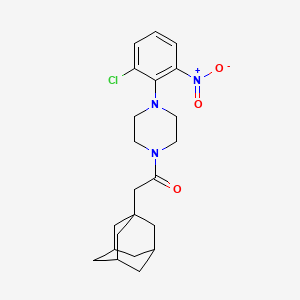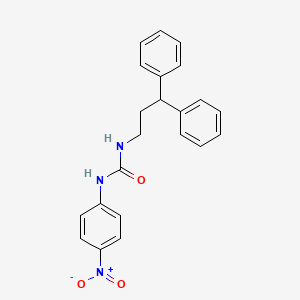![molecular formula C16H16O7 B4115095 2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4115095.png)
2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid
説明
2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid, commonly known as coumarin-3-carboxylic acid, is a synthetic chemical compound that has gained significant attention in scientific research due to its unique structure and properties. This compound belongs to the coumarin family and is used in a variety of applications, including the development of new drugs, biomaterials, and analytical tools.
作用機序
The mechanism of action of coumarin-3-carboxylic acid is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways. For example, coumarin-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
Coumarin-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to possess anticoagulant properties by inhibiting the activity of thrombin, a key enzyme involved in blood clotting. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Furthermore, coumarin-3-carboxylic acid has been shown to possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells by inhibiting various signaling pathways involved in cancer progression.
実験室実験の利点と制限
Coumarin-3-carboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It also has excellent fluorescence properties, making it useful for the development of fluorescent probes for the detection of various molecules in biological systems.
However, coumarin-3-carboxylic acid also has some limitations for lab experiments. It has low solubility in water, making it difficult to use in aqueous solutions. It also has low stability under acidic conditions, making it unsuitable for use in acidic environments.
将来の方向性
There are several future directions for the research and development of coumarin-3-carboxylic acid. One direction is the development of new drugs based on coumarin-3-carboxylic acid. Coumarin-3-carboxylic acid has been shown to possess various biological activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Another direction is the development of new biomaterials based on coumarin-3-carboxylic acid. Coumarin-3-carboxylic acid has excellent biocompatibility and biodegradability, making it suitable for use in the development of scaffolds for tissue engineering and drug delivery systems.
Furthermore, there is a need for further research to understand the mechanism of action of coumarin-3-carboxylic acid. This will help in the development of more effective drugs and biomaterials based on this compound.
Conclusion
In conclusion, coumarin-3-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its unique structure and properties. It has various applications in the development of new drugs, biomaterials, and analytical tools. Coumarin-3-carboxylic acid possesses anticoagulant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to understand the mechanism of action of coumarin-3-carboxylic acid and to develop more effective drugs and biomaterials based on this compound.
科学的研究の応用
Coumarin-3-carboxylic acid has been extensively studied for its various applications in scientific research. One of the primary applications of this compound is in the development of new drugs. Coumarin-3-carboxylic acid has been shown to possess anticoagulant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Coumarin-3-carboxylic acid is also used in the development of biomaterials. It has been shown to have excellent biocompatibility and biodegradability, making it suitable for use in the development of scaffolds for tissue engineering and drug delivery systems.
Furthermore, coumarin-3-carboxylic acid is used in analytical tools such as fluorescent probes. It has been shown to have excellent fluorescence properties, making it useful for the detection of various molecules in biological systems.
特性
IUPAC Name |
2-[3-(carboxymethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c1-7-10-4-5-12(22-9(3)15(19)20)8(2)14(10)23-16(21)11(7)6-13(17)18/h4-5,9H,6H2,1-3H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDSEVURCWJFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-butylphenyl)sulfonyl]-N-(2,3-dichlorophenyl)hydrazinecarboxamide](/img/structure/B4115015.png)
![2-{4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4115018.png)
![N-(2-ethoxyphenyl)-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4115024.png)

![N-(2-methyl-5-nitrophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115040.png)

![2-{[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol](/img/structure/B4115051.png)
![N-({[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B4115067.png)
![N-isobutyl-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115077.png)
![ethyl 5-benzyl-2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4115078.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide](/img/structure/B4115099.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4115104.png)
